4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid

Vue d'ensemble

Description

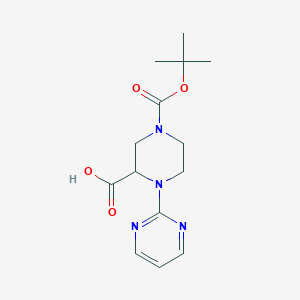

4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Tert-butoxycarbonyl)-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid, known by its CAS number 1261229-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O4, with a molecular weight of approximately 354.43 g/mol. The structure features a piperazine ring substituted with a pyrimidine moiety and a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its reactivity and biological interactions.

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as antagonists at the CCR2b receptor. This receptor is involved in mediating inflammatory responses, suggesting potential therapeutic applications in treating chronic inflammation and pain.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Properties : Certain derivatives demonstrate the ability to inhibit inflammatory pathways by acting on specific receptors.

- Receptor Antagonism : The compound has been identified as an antagonist at the CCR2b receptor, influencing various biological processes related to inflammation.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals how modifications can impact biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-(Tert-butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid | Chlorine substitution on pyrimidine | Potential anti-inflammatory | Enhanced receptor binding affinity |

| 4-(Tert-butoxycarbonyl)-1-(methylthio-pyrimidin-4-yl)piperazine-2-carboxylic acid | Methylthio group on pyrimidine | Antagonist activity at CCR2b | Unique sulfur-containing moiety |

| 4-(Tert-butoxycarbonyl)-1-pyridin-2-yl-piperazine-2-carboxylic acid | Pyridine instead of pyrimidine | Varies; less targeted activity | Different heterocyclic framework |

This table illustrates how variations in substituents can significantly influence both the biological activity and synthetic accessibility of related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- Study on Anti-inflammatory Effects : A study demonstrated that certain derivatives exhibited potent anti-inflammatory effects in vitro by inhibiting the activation of NF-kB, a key transcription factor involved in inflammation.

- Receptor Binding Studies : Another study utilized radiolabeled compounds to assess binding affinity at the CCR2b receptor, revealing that modifications to the pyrimidine ring enhanced binding affinity and selectivity.

- Pharmacokinetic Profiling : Pharmacokinetic studies showed that some derivatives have favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

The compound's ability to act as an antagonist at the CCR2b receptor positions it as a potential candidate for treating inflammatory diseases. Research indicates that modifications to its structure can enhance selectivity and efficacy against specific biological targets, making it valuable in drug discovery programs .

2. Anti-inflammatory Activity

Numerous studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, certain derivatives have been identified as antagonists at the CCR2b receptor, which is implicated in mediating inflammatory responses. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals how variations in substituents influence biological activity and synthetic pathways. The following table summarizes key characteristics of selected compounds related to Boc-piperazine:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-(Tert-butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid | Chlorine substitution on pyrimidine | Potential anti-inflammatory | Enhanced receptor binding affinity |

| 4-(Tert-butoxycarbonyl)-1-(methylthio-pyrimidin-4-yl)piperazine-2-carboxylic acid | Methylthio group on pyrimidine | Antagonist activity at CCR2b | Unique sulfur-containing moiety |

| 4-(Tert-butoxycarbonyl)-1-pyridin-2-yl-piperazine-2-carboxylic acid | Pyridine instead of pyrimidine | Varies; less targeted activity | Different heterocyclic framework |

This table illustrates how structural variations can significantly impact both the biological activity and synthetic accessibility of compounds within this chemical class .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of Boc-piperazine derivatives, researchers demonstrated that specific modifications enhanced binding affinity to the CCR2b receptor. This finding supports the hypothesis that targeted modifications can lead to improved therapeutic agents for chronic pain management .

Case Study 2: Synthesis and Derivatization

The synthesis of Boc-piperazine typically involves multi-step organic reactions. Researchers have explored various methodologies for synthesizing derivatives with altered pharmacokinetic properties, showcasing the versatility of this compound in medicinal chemistry .

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyrimidin-2-ylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)17-7-8-18(10(9-17)11(19)20)12-15-5-4-6-16-12/h4-6,10H,7-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOROVQVSCFKCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.